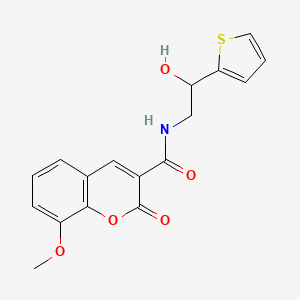

![molecular formula C15H15N3O2S2 B2859529 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 912624-31-8](/img/structure/B2859529.png)

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

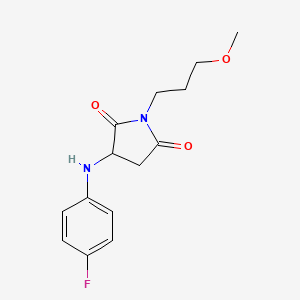

“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide” is a novel heterocyclic compound. It is part of a series of compounds that have been designed and synthesized for potential biological activities .

Synthesis Analysis

The synthesis of this compound involves a series of steps from commercially available substances. The process yields N-heterocyclic compounds that are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The synthesis process is efficient and yields moderate to good results .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiazolo[5,4-b]pyridine core. The structure is further characterized by the presence of a sulfonamide functionality .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay. The results indicate that these N-heterocyclic compounds show potent PI3K inhibitory activity . The structure−activity relationships (SAR) study shows that the sulfonamide functionality is important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its colorless solid form and its melting point of 175–177 °C . More detailed properties can be determined through NMR and HRMS analysis .Applications De Recherche Scientifique

Synthesis and Characterization in Drug Discovery

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is part of a broader class of compounds synthesized for various therapeutic applications. For instance, derivatives of similar structural families have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Such investigations have revealed potential therapeutic agents that exhibit significant biological activities without causing substantial tissue damage, hinting at their development into therapeutic agents (Küçükgüzel et al., 2013).

Antiviral Activity

Research into thiazolo[5,4-b]pyridin derivatives also encompasses the exploration of their antiviral capabilities. For example, certain compounds within this family have shown modest inhibition of HCV NS5B RdRp activity, a critical enzyme for viral replication. This highlights the potential for compounds within the this compound family to serve as frameworks for developing new antiviral agents (Attaby et al., 2006).

Antiallergic Agents

The synthesis and pharmacological evaluation of compounds with similar structural motifs have identified novel antiallergic agents. For instance, N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides demonstrated potent preventive effects on systemic anaphylaxis in animal models, with certain compounds selected for further clinical development as novel antiallergic agents (Shigenaga et al., 1993).

Anticonvulsant Properties

Investigations into the anticonvulsant properties of heterocyclic compounds containing a sulfonamide thiazole moiety have led to the discovery of compounds that protect against convulsions induced by chemical agents. This research not only uncovers new therapeutic candidates but also enhances our understanding of the structural requirements for anticonvulsant activity within this chemical family (Farag et al., 2012).

Antihypertensive Agents

The design and synthesis of thiosemicarbazides, triazoles, and Schiff bases incorporating a sulfonamide moiety have identified compounds with promising antihypertensive α-blocking activity. This research contributes to the development of new medications for managing hypertension, showcasing the versatility of the sulfonamide-containing compounds in therapeutic applications (Abdel-Wahab et al., 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K affects multiple downstream pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting PI3K, the compound can potentially disrupt these pathways, leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to a decrease in cell proliferation and survival . This makes the compound a potential candidate for the treatment of conditions characterized by overactive PI3K signaling, such as certain types of cancer .

Propriétés

IUPAC Name |

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-6-11(9-10(12)2)14-17-13-5-4-8-16-15(13)21-14/h4-9,18H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEHAFCLOBDTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)

![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)

![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)

![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)

![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)

![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)

![Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2859468.png)

![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)